N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-18(12-3-4-16-17(8-12)23-11-22-16)19-9-14(13-5-7-24-10-13)15-2-1-6-21-15/h1-8,10,14H,9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQXBJFHUEKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that thiophene-based analogs, which are part of this compound’s structure, have been studied for their potential as biologically active compounds. They are known to interact with various biological targets, leading to a variety of effects.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that the compound may interact with multiple biochemical pathways.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H17NO5S
- Molecular Weight : 395.4 g/mol
- CAS Number : 2097921-11-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways and cellular functions.
- Receptor Modulation : Interaction with specific receptors can lead to downstream signaling changes, influencing cell behavior.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies:
- Cell Lines Tested : It has been tested on human tumor cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 μM, indicating moderate potency in inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in stimulated macrophages.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- Researchers conducted a study on the effect of the compound on HeLa cells. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 7.5 μM. Apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, suggesting significant antimicrobial activity.
-
Inflammation Model :
- In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 10 |
| Compound B | Structure B | Antimicrobial | 20 |
| This compound | Structure C | Anticancer & Antimicrobial | 7.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
